molecular formula C7H9NO2 B1605292 2-Pyridineethanol, 1-oxide CAS No. 64364-85-8

2-Pyridineethanol, 1-oxide

Cat. No.: B1605292
CAS No.: 64364-85-8
M. Wt: 139.15 g/mol
InChI Key: DNLHXYAXOACXKW-UHFFFAOYSA-N
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Description

2-Pyridineethanol, 1-oxide is an organic compound with the molecular formula C7H9NO2. It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is oxidized, and an ethanol group is attached to the second carbon of the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Pyridineethanol, 1-oxide can be synthesized through several methods. One common approach involves the oxidation of 2-pyridineethanol using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, ensuring the selective oxidation of the nitrogen atom in the pyridine ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-pyridineethanol in the presence of a noble metal catalyst like ruthenium or palladium. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Pyridineethanol, 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Hydrogen gas in the presence of a catalyst.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

2-Pyridineethanol, 1-oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-pyridineethanol, 1-oxide involves its ability to act as a mild Lewis base. It can activate certain Lewis acidic parts of molecules, increasing the reactivity of its nucleophilic part towards various reactions with electrophiles. This property makes it a valuable catalyst in organic synthesis .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(1-oxidopyridin-1-ium-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-6-4-7-3-1-2-5-8(7)10/h1-3,5,9H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLHXYAXOACXKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C(=C1)CCO)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70307093
Record name 2-Pyridineethanol, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70307093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64364-85-8
Record name NSC187518
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187518
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Pyridineethanol, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70307093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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